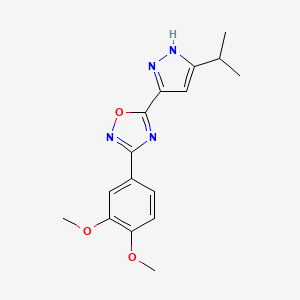![molecular formula C22H23N3O3 B2936185 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1798634-33-9](/img/structure/B2936185.png)
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, also known as EPPPO, is a compound that belongs to the oxadiazole family and contains a pyrrolidine moiety. Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Molecular Structure Analysis
The molecular formula of EPPPO is C22H23N3O3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .科学的研究の応用
Antiviral Activity
The indole derivatives, which share structural similarities with the oxadiazole moiety, have been reported to exhibit significant antiviral activity . Compounds with indole and oxadiazole units have shown inhibitory activity against influenza A and other viruses. This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties . The presence of the ethoxyphenyl group in the compound could enhance its binding affinity to biological receptors, potentially making it a candidate for the development of new anti-inflammatory drugs.
Anticancer Potential
The structural complexity of “5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” indicates a possibility for anticancer activity . Indole derivatives have been explored for their role in cancer treatment due to their ability to interact with various biological pathways . Research could focus on the compound’s efficacy in targeting specific cancer cells or tumors.
Antimicrobial Efficacy
Compounds containing oxadiazole are often investigated for their antimicrobial efficacy . The compound could be studied for its potential to inhibit the growth of bacteria and fungi, contributing to the field of antibiotics and antifungal agents.
Enzyme Inhibition
The pyrrolidine ring, a feature of the compound, is a common scaffold in drug discovery due to its influence on the molecule’s stereochemistry and biological activity . This compound could be analyzed for its ability to act as an enzyme inhibitor, which is crucial in the treatment of various diseases.
Neuroprotective Effects
Pyrrolidine derivatives have been associated with neuroprotective effects . The compound’s potential to modulate neurological pathways could be explored, aiming to develop treatments for neurodegenerative diseases.
将来の方向性
The future directions for research on EPPPO and similar compounds could involve further exploration of their therapeutic potential, given the wide range of biological activities exhibited by oxadiazole compounds . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
作用機序
Target of Action
The compound contains a pyrrolidine ring , a five-membered ring with one nitrogen atom, which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, like nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
特性
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-18-12-10-16(11-13-18)15-20(26)25-14-6-9-19(25)22-23-21(24-28-22)17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBRPYRQAXESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


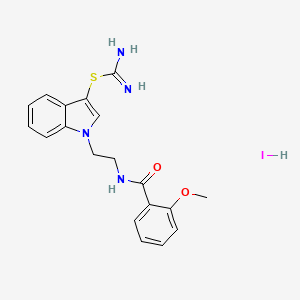
![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

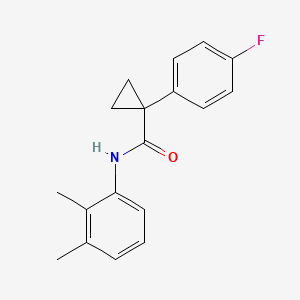
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)
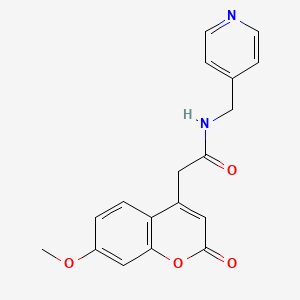
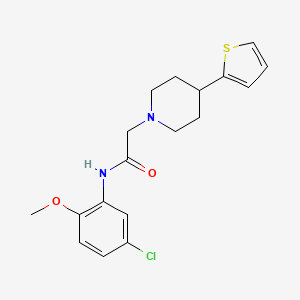
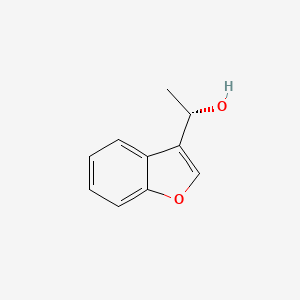
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)
![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)
